molecular formula C10H19NO4 B14730896 1-[Bis(2-hydroxyethyl)amino]cyclopentanecarboxylic acid CAS No. 6341-48-6

1-[Bis(2-hydroxyethyl)amino]cyclopentanecarboxylic acid

Katalognummer: B14730896
CAS-Nummer: 6341-48-6
Molekulargewicht: 217.26 g/mol
InChI-Schlüssel: ARJBLHHVHCPWEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[Bis(2-hydroxyethyl)amino]cyclopentanecarboxylic acid is an organic compound characterized by its unique structure, which includes a cyclopentane ring substituted with a carboxylic acid group and a bis(2-hydroxyethyl)amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[Bis(2-hydroxyethyl)amino]cyclopentanecarboxylic acid typically involves the reaction of cyclopentanecarboxylic acid with bis(2-hydroxyethyl)amine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be designed to maximize efficiency and minimize waste, often incorporating steps such as purification and quality control to ensure the final product meets the required standards.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[Bis(2-hydroxyethyl)amino]cyclopentanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can lead to the formation of derivatives with altered functional groups.

    Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-[Bis(2-hydroxyethyl)amino]cyclopentanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-[Bis(2-hydroxyethyl)amino]cyclopentanecarboxylic acid exerts its effects involves interactions with specific molecular targets. The bis(2-hydroxyethyl)amino group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The carboxylic acid group may also play a role in these interactions, contributing to the compound’s overall biological activity.

Vergleich Mit ähnlichen Verbindungen

    Cyclopentanecarboxylic acid: A simpler compound with a similar cyclopentane ring structure but lacking the bis(2-hydroxyethyl)amino group.

    1-Aminocyclopentanecarboxylic acid: Contains an amino group instead of the bis(2-hydroxyethyl)amino group.

Uniqueness: 1-[Bis(2-hydroxyethyl)amino]cyclopentanecarboxylic acid is unique due to the presence of both the bis(2-hydroxyethyl)amino group and the carboxylic acid group, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

6341-48-6

Molekularformel

C10H19NO4

Molekulargewicht

217.26 g/mol

IUPAC-Name

1-[bis(2-hydroxyethyl)amino]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C10H19NO4/c12-7-5-11(6-8-13)10(9(14)15)3-1-2-4-10/h12-13H,1-8H2,(H,14,15)

InChI-Schlüssel

ARJBLHHVHCPWEE-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(C(=O)O)N(CCO)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.